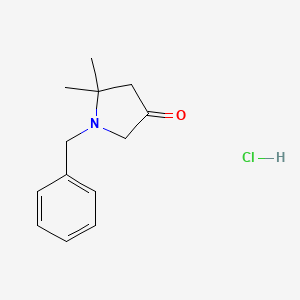
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride is an organic compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is known for its stability at room temperature and is typically found as a white to pale yellow solid . It is utilized in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of 1-benzylpyrrolidin-3-one with dimethyl sulfate under controlled conditions to introduce the dimethyl groups . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:
1-Benzylpyrrolidin-3-one: Lacks the dimethyl groups, resulting in different chemical reactivity and biological activity.
5,5-Dimethylpyrrolidin-3-one: Lacks the benzyl group, leading to variations in its chemical properties and applications.
1-Benzyl-3-pyrrolidinone: Similar structure but without the dimethyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTSACIHFNKHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1CC2=CC=CC=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)
![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)
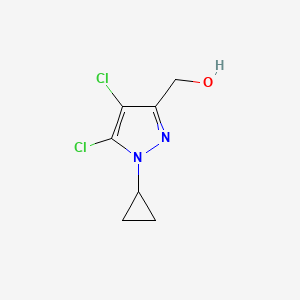
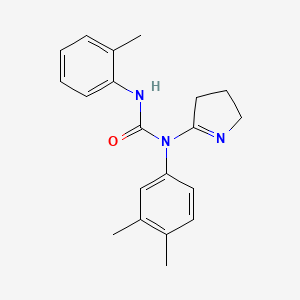
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)
![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide](/img/structure/B2418762.png)
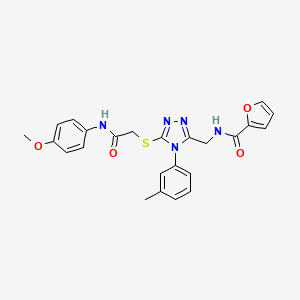
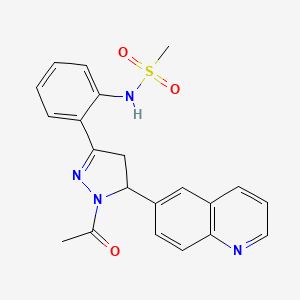
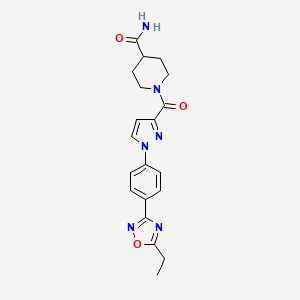

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2418772.png)
